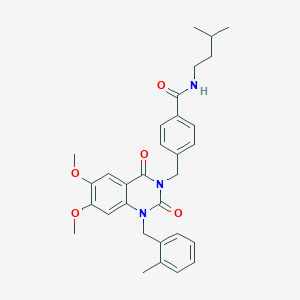

![molecular formula C20H21F2N3O3 B2979286 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide CAS No. 491867-65-3](/img/structure/B2979286.png)

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

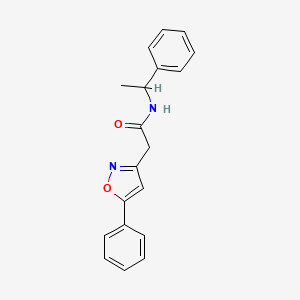

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide (2-BDPPA) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. It is a derivative of the piperazine family of compounds, and has been found to possess interesting pharmacological properties. It has been used in the synthesis of a variety of compounds, and has been studied for its potential applications in a variety of medical and scientific research.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

This compound has been studied for its potential effects on the central nervous system. It may interact with dopamine receptors, influencing various functions related to dopamine neurotransmission . This could have implications for treating disorders such as Parkinson’s disease, schizophrenia, and depression.

Cardiovascular Research

In cardiovascular research, the compound has been observed to increase femoral blood flow, potentially by reducing sympathetic nerve tension . This suggests a possible role in treating peripheral vascular diseases or improving blood circulation.

Anticancer Research

The structure of this compound is similar to inhibitors that have been used to study bacterial beta-glucuronidases . These enzymes can affect drug-induced toxicity in cancer treatments, indicating a potential application in reducing side effects of chemotherapy drugs like irinotecan.

Pharmacokinetics

The compound exhibits rapid oral absorption with a Tmax of 1 hour and has a relatively low plasma protein binding rate . Understanding its pharmacokinetics can help in designing better drug delivery systems.

Metabolic Studies

It has two primary metabolites: a mono-hydroxylated derivative and a di-hydroxylated derivative . Studying these metabolites can provide insights into the drug’s metabolism and excretion, which is crucial for drug safety and efficacy.

Drug Interaction Research

Due to its low plasma protein binding rate, the compound has a reduced likelihood of interacting with other drugs . This property is significant in polypharmacy, where patients take multiple medications.

Synthetic Chemistry

The compound’s structure allows for modifications that can lead to the synthesis of new molecules with potential therapeutic applications . This is a key area of research in medicinal chemistry.

Toxicology

Given its role in influencing drug-induced toxicity, especially in the gastrointestinal tract, this compound can be important in toxicological studies to understand and mitigate adverse drug reactions .

Wirkmechanismus

Target of Action

The primary targets of this compound are the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in the regulation of movement, mood, and reward.

Mode of Action

The compound acts as a dopamine receptor agonist . It stimulates the D2 and D3 receptors in the brain, providing an effective dopamine effect . This stimulation results in various functional effects caused by dopamine .

Biochemical Pathways

The compound affects the dopaminergic pathways in the brain. By stimulating the D2 and D3 receptors, it enhances the dopaminergic transmission, leading to various downstream effects such as improved motor control and cognitive function .

Pharmacokinetics

The compound is rapidly absorbed after oral administration, with a Tmax of 1 hour . Its plasma protein binding rate is relatively low, which means it has a low potential for interaction with other drugs . The half-life (t1/2) of the compound is between 1.7 to 6.9 hours . It has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted from the kidneys in the form of metabolites within 24 hours, and about 25% is excreted via the bile .

Result of Action

The stimulation of the D2 and D3 receptors by the compound leads to various molecular and cellular effects. These include improved motor control in Parkinson’s disease patients, improved cognitive function in elderly patients with cognitive deficits, and improved peripheral blood circulation .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s absorption may be affected by the pH of the stomach. Its metabolism and excretion can be influenced by the function of the liver and kidneys. Furthermore, the compound’s efficacy can be affected by the individual’s overall health status, age, and concomitant medications .

Eigenschaften

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O3/c21-15-2-3-17(16(22)10-15)23-20(26)12-25-7-5-24(6-8-25)11-14-1-4-18-19(9-14)28-13-27-18/h1-4,9-10H,5-8,11-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVXFJKNMOPVAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-fluorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2979203.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2979206.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2979213.png)

![4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2979221.png)

![3-[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2979222.png)

![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2979223.png)